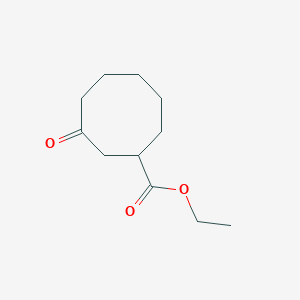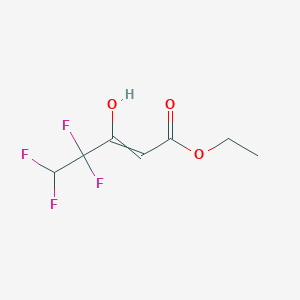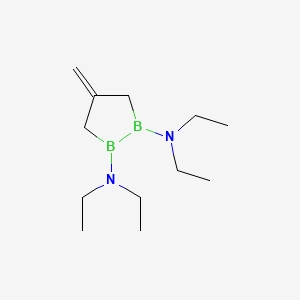
(tert-Butoxyethynyl)(tert-butyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(tert-Butoxyethynyl)(tert-butyl)dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilyl group, and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxyethynyl)(tert-butyl)dimethylsilane typically involves the reaction of tert-butylacetylene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions usually include a temperature range of 0°C to room temperature, and the reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using distillation or recrystallization techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
(tert-Butoxyethynyl)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds in anhydrous solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
(tert-Butoxyethynyl)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of (tert-Butoxyethynyl)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the tert-butyl and dimethylsilyl groups can be involved in substitution and elimination reactions. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through steric and electronic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylating agent in organic synthesis.
tert-Butyldimethylsilanol: Employed in the preparation of silyl ethers and as a reagent in polymerization reactions.
Uniqueness
(tert-Butoxyethynyl)(tert-butyl)dimethylsilane is unique due to the presence of both a tert-butyl group and an ethynyl group, which provide distinct reactivity patterns compared to other organosilicon compounds. This combination allows for versatile applications in various fields of research and industry .
Propriétés
Numéro CAS |
124537-26-4 |
|---|---|
Formule moléculaire |
C12H24OSi |
Poids moléculaire |
212.40 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[2-[(2-methylpropan-2-yl)oxy]ethynyl]silane |
InChI |
InChI=1S/C12H24OSi/c1-11(2,3)13-9-10-14(7,8)12(4,5)6/h1-8H3 |
Clé InChI |
BLZPILWNFDNTDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC#C[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)

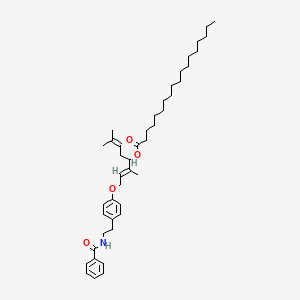
![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
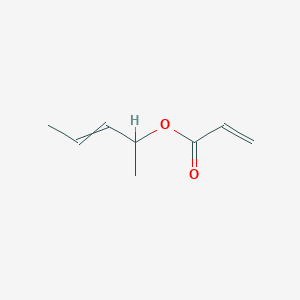
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)

![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)


